![molecular formula C36H63ClN4 B138156 Octenidine dihydrochloride CAS No. 70775-75-6](/img/structure/B138156.png)
Octenidine dihydrochloride
Overview
Description
Octenidine Hydrochloride is a cationic surfactant with a gemini-surfactant structure derived from 4-aminopyridine. It is known for its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Since 1987, it has been primarily used in Europe as an antiseptic for skin, mucous membranes, and wounds .
Mechanism of Action
Target of Action
Octenidine hydrochloride (OCT) is a cationic surfactant with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria . It primarily targets the bacterial cell membrane .
Mode of Action
OCT disrupts the osmotic balance of bacterial cells by affecting potassium ions . It also interacts with lipid membranes, creating bridges between lipid head molecules . This disruption of the cell membrane leads to leakage of intracellular contents and ultimately cell death .
Biochemical Pathways
Its primary action is the disruption of bacterial cell membranes, which leads to cell death .
Pharmacokinetics
As a topical antiseptic, oct is primarily used on the skin, mucosa, and wounds, where it acts locally at the site of application .
Result of Action
The result of OCT’s action is the rapid killing of a wide range of bacteria. It has been shown to achieve a 3-log reduction of bacteria within 30 seconds . This makes OCT particularly effective as an antiseptic for wound care and other medical procedures .
Action Environment
The efficacy of OCT can be influenced by various experimental conditions, including the solvents used to dissolve it, the bacterial concentration, and the methods used for analysis . For example, more OCT is required when it is dissolved in phosphate or Hepes buffers instead of water, and when a higher bacterial concentration is used . Despite these influences, OCT remains a highly effective antiseptic under a wide range of conditions .
Biochemical Analysis
Biochemical Properties
Octenidine hydrochloride plays a significant role in biochemical reactions due to its ability to disrupt microbial cell membranes. It interacts with various biomolecules, including enzymes and proteins, by binding to the negatively charged components of the cell membrane. This interaction leads to the disruption of the lipid bilayer, resulting in cell lysis and death . Octenidine hydrochloride has been shown to be effective against common bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Cellular Effects
The effects of octenidine hydrochloride on cells are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s interaction with the cell membrane leads to the loss of membrane integrity, causing leakage of cellular contents and ultimately cell death . Additionally, octenidine hydrochloride has been found to inhibit biofilm formation by Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA), making it a valuable tool in preventing nosocomial infections .
Molecular Mechanism
At the molecular level, octenidine hydrochloride exerts its effects by binding to the lipid components of the cell membrane. This binding disrupts the membrane’s structure, leading to increased permeability and cell lysis . The compound’s cationic nature allows it to interact with the negatively charged phospholipids in the membrane, causing destabilization and disruption of membrane integrity . Additionally, octenidine hydrochloride has been shown to impair ergosterol biosynthesis in Candida albicans, further contributing to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octenidine hydrochloride have been observed to change over time. The compound is stable over a wide pH range (1.6-12.2) and retains its antimicrobial activity in the presence of organic matter . Studies have shown that octenidine hydrochloride can achieve a significant reduction in bacterial load within minutes of application . Long-term studies have demonstrated that the compound does not induce resistance in bacteria, making it a reliable antiseptic for prolonged use .
Dosage Effects in Animal Models
The effects of octenidine hydrochloride vary with different dosages in animal models. In rabbits, high doses (22.5 mg/kg) have been associated with adverse effects such as prostration, weakness, and reduced food consumption . Lower doses have been well-tolerated and effective in reducing bacterial load without significant toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Octenidine hydrochloride is not associated with specific metabolic pathways or target proteins but acts comprehensively by disrupting cell membranes . Its primary mode of action involves interaction with the lipid components of the membrane, leading to cell lysis . The compound’s stability and lack of specific metabolic targets contribute to its broad-spectrum antimicrobial activity and low potential for resistance development .
Transport and Distribution
Within cells and tissues, octenidine hydrochloride is transported and distributed primarily through passive diffusion. Its cationic nature facilitates binding to negatively charged cellular components, aiding in its accumulation at the site of action . The compound’s distribution is influenced by its interaction with membrane lipids, which enhances its localization to microbial cell membranes .
Subcellular Localization
Octenidine hydrochloride localizes primarily to the cell membrane, where it exerts its antimicrobial effects . The compound’s cationic nature allows it to target the negatively charged phospholipids in the membrane, leading to membrane disruption and cell lysis . This subcellular localization is critical for its efficacy as an antiseptic, as it ensures direct interaction with the microbial cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octenidine Hydrochloride involves the reaction of 1,10-dibromodecane with 4-octylpyridine to form the intermediate compound, which is then treated with hydrochloric acid to yield Octenidine Hydrochloride. The reaction conditions typically involve heating and the use of solvents such as ethanol .
Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of Octenidine Hydrochloride. An improved method involves reducing preparation costs and minimizing impurities generated during the process. This method includes the use of specific catalysts and controlled reaction environments to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: Octenidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its typical applications.
Reduction: Reduction reactions are less common for Octenidine Hydrochloride.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like sodium hydroxide in aqueous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted pyridine compounds .
Scientific Research Applications
Octenidine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in microbiological studies to investigate its antimicrobial properties.
Medicine: Widely used as an antiseptic for skin, mucous membranes, and wounds. It is effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Utilized in the formulation of disinfectants and antiseptic products for healthcare and personal care
Comparison with Similar Compounds
Chlorhexidine: Another widely used antiseptic with a similar broad-spectrum antimicrobial activity.
Polyhexamethylene Biguanide (PHMB): Used in wound care and as a disinfectant.
Povidone-Iodine: Commonly used antiseptic with a different mechanism of action involving iodine release.
Uniqueness: Octenidine Hydrochloride is unique in its rapid action and lower effective concentration compared to chlorhexidine. It is also less expensive and has not shown resistance development, making it a preferred choice in many applications .
Properties
CAS No. |
70775-75-6 |
---|---|
Molecular Formula |
C36H63ClN4 |
Molecular Weight |
587.4 g/mol |
IUPAC Name |
N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C36H62N4.ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;/h23-26,31-34H,3-22,27-30H2,1-2H3;1H |
InChI Key |
YTALUUOUWAVHLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl.Cl |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl |
70775-75-6 | |
Related CAS |
71251-02-0 (Parent) |
Synonyms |
N,N'-(1,10-decanediyldi-1-(4H)-pyridinyl-4-ylidene)bis-(1-octamine) dihydrochloride octeniderm octenidine octenidine hydrochloride Octenidol octenisept Win 41464-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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